molecular formula C21H21NO2S B2680519 N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3,3-diphenylpropanamide CAS No. 1351599-04-6

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3,3-diphenylpropanamide

Cat. No.: B2680519
CAS No.: 1351599-04-6
M. Wt: 351.46
InChI Key: WUQWAHIHWAWITG-UHFFFAOYSA-N
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Description

N-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3,3-diphenylpropanamide is a propanamide derivative featuring a 3,3-diphenylpropanamide backbone, a hydroxyethyl-thiophene substituent on the amide nitrogen, and a hydroxyl group at the β-position of the ethyl chain.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylethyl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2S/c23-19(20-12-7-13-25-20)15-22-21(24)14-18(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-13,18-19,23H,14-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQWAHIHWAWITG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NCC(C2=CC=CS2)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3,3-diphenylpropanamide typically involves the reaction of 2-thiophenecarboxaldehyde with 3,3-diphenylpropanamide in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Sodium hydride or potassium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group in the diphenylpropanamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Electrophilic Substitution Reagents: Bromine, nitric acid

Major Products Formed

    Oxidation: Formation of a carbonyl group

    Reduction: Formation of an alcohol group

    Substitution: Formation of halogenated or nitrated thiophene derivatives

Scientific Research Applications

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3,3-diphenylpropanamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Substituents

Compound 1 : N-[4-(1H-Benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide (CAS: 746611-99-4)
  • Structure : Retains the 3,3-diphenylpropanamide core but replaces the hydroxyethyl-thiophene group with a benzimidazole-linked phenyl ring.
  • Implications: The benzimidazole moiety introduces hydrogen-bonding capability and planar aromaticity, which may enhance interactions with nucleic acids or kinase enzymes.
Compound 2 : 3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide (CAS: 603996-87-8)
  • Structure : Shares the thiophene and hydroxyl groups but lacks the diphenylpropanamide backbone. Instead, it has a simpler N-methylpropanamide chain.
  • Implications : The reduced molecular weight (199.22 g/mol vs. ~395 g/mol for the target compound) suggests lower steric hindrance and higher solubility. However, the absence of aromatic diphenyl groups may limit π-π stacking interactions in biological targets .
Compound 3 : N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
  • Structure : Features a methoxynaphthalene group (similar to naproxen) and an indole-ethyl substituent.
  • Implications : The methoxynaphthalene group confers anti-inflammatory properties, as seen in naproxen derivatives. The indole moiety may enhance binding to serotonin receptors or viral proteases (e.g., SARS-CoV-2 targets mentioned in ). The target compound’s thiophene and hydroxyl groups could offer distinct electronic profiles compared to indole’s π-rich system .

Pharmacological and Physicochemical Properties

Property Target Compound Compound 1 (Benzimidazole) Compound 2 (Thiophene-hydroxy) Compound 3 (Indole-naproxen)
Molecular Weight ~395 g/mol (estimated) 409.5 g/mol 199.22 g/mol ~380 g/mol (estimated)
Key Functional Groups Thiophene, hydroxyl, diphenyl Benzimidazole, diphenyl Thiophene, hydroxyl, N-methyl Indole, methoxynaphthalene
Lipophilicity (LogP) High (diphenyl groups) Moderate (benzimidazole polarity) Low (smaller structure) Moderate (naproxen backbone)
Potential Targets Enzymes/receptors with aromatic pockets Kinases, DNA targets Soluble enzymes Anti-inflammatory targets
Key Observations :
  • The hydroxyethyl-thiophene group introduces a balance of polarity and aromaticity, distinguishing it from Compound 1’s benzimidazole (more polar) and Compound 3’s indole (more π-rich).
  • Compound 2’s simplicity may favor metabolic clearance but lacks the target’s structural complexity for selective binding.

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3,3-diphenylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique structural components, which include a thiophene ring and a propanamide moiety. The molecular formula is C20H23N1O2S1C_{20}H_{23}N_1O_2S_1, with a molecular weight of approximately 345.47 g/mol. The presence of the thiophene ring suggests potential interactions with biological targets through π-π stacking and hydrogen bonding.

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways. Preliminary studies indicate that it may act as an inhibitor of specific kinases involved in cancer progression, particularly the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.

Inhibition of Cancer Cell Proliferation

Recent investigations into related thiophene derivatives have demonstrated their effectiveness as dual inhibitors of PI3Kα/mTOR. For instance, compounds similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .

Biological Activity Data

A summary of biological activities observed in related compounds is presented in the following table:

Compound NameTarget Cell LineIC50 (µM)Mechanism of Action
13gA5490.20PI3Kα/mTOR dual inhibition
13gMCF-71.25Induces apoptosis
13gHeLa1.03Cell cycle arrest at G0/G1 phase

Case Studies

  • Case Study on Apoptosis Induction : A study involving a derivative similar to this compound showed that treatment resulted in significant apoptosis in A549 cells at concentrations as low as 0.1 µM. This was confirmed through flow cytometry analysis, indicating a dose-dependent response .
  • Cell Cycle Arrest : Another investigation reported that the compound could effectively induce cell cycle arrest at the G0/G1 phase in A549 cells, leading to reduced proliferation rates and increased apoptosis . This mechanism highlights its potential as a therapeutic agent in oncology.

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